molecular formula C25H26N2O4S B2817381 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954709-02-5

2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2817381
CAS RN: 954709-02-5
M. Wt: 450.55
InChI Key: GCVCDFDDMGFKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Structural Aspects and Properties

  • The study by Karmakar, Sarma, and Baruah (2007) explores the structural aspects of similar amide-containing isoquinoline derivatives, highlighting their interactions with mineral acids and their potential in forming host-guest complexes. These findings could be relevant for understanding the structural behavior of 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in different chemical environments.

Biotransformation and Biological Activities

  • El-Aasr et al. (2021) discuss the microbial transformation of isoquinoline alkaloids and their metabolites, which provides insights into the potential biotransformation pathways of related compounds like 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. Their study also includes in vitro evaluations of anti-inflammatory, antimicrobial, and anticancer activities.

Antidote Properties for Herbicides

  • The research by Cacm Staff (2009) indicates that haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds can serve as antidotes for certain herbicides, suggesting a potential application of related compounds in agricultural chemical safety.

Preparation Methods and Yield Efficiency

  • Skupinska, McEachern, Skerlj, and Bridger (2002) describe methods for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines, which might be applicable for synthesizing derivatives of 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide with varying properties.

properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18-3-9-23(10-4-18)31-17-25(28)26-22-8-7-20-13-14-27(16-21(20)15-22)32(29,30)24-11-5-19(2)6-12-24/h3-12,15H,13-14,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVCDFDDMGFKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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